Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate

Catalog No.
S3777872
CAS No.
M.F
C11H8BrNO3S2
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene...

Product Name

Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate

IUPAC Name

methyl 3-[(5-bromothiophene-2-carbonyl)amino]thiophene-2-carboxylate

Molecular Formula

C11H8BrNO3S2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C11H8BrNO3S2/c1-16-11(15)9-6(4-5-17-9)13-10(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14)

InChI Key

LUQHYSXMPGKDPT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(S2)Br

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(S2)Br

The exact mass of the compound methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is 344.91290 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, including two thiophene rings and a carboxamide functional group. This compound belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and biological activities. The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones, and reduction can yield dihydrothiophenes.
  • Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille coupling, facilitating the formation of biaryl derivatives.

These reactions expand the compound's utility in synthesizing more complex molecules.

Research indicates that methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate exhibits potential biological activities. It has been investigated for its:

  • Antimicrobial Properties: The compound shows activity against various bacterial strains.
  • Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

The biological mechanisms are often explored through molecular docking studies and enzyme assays to elucidate its effects on cellular pathways.

The synthesis of methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate typically involves multi-step reactions:

  • Bromination: The starting material, thiophene-2-carboxylic acid, is brominated at the 5-position.
  • Amide Formation: The brominated product is reacted with an appropriate amine to form the carboxamide.
  • Esterification: The final step involves esterification to introduce the methyl ester group.

Common solvents include dimethylformamide (DMF) and 1,4-dioxane, often under catalytic conditions using palladium or nickel catalysts to enhance yields.

Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate has several applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activities, it is explored for potential drug development targeting specific enzymes or receptors.
  • Material Science: The compound is utilized in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interaction studies of methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations are employed to predict how this compound interacts with proteins or enzymes. These studies help identify its potential as a lead compound in drug discovery.

Several compounds share structural similarities with methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylateContains an amino group instead of a carboxamideExhibits different biological activity profiles
Methyl 5-bromothiophene-2-carboxylateLacks the second thiophene ringSimpler structure may limit reactivity
Methyl 3-amino-5-bromo-2-thiophenecarboxylateSimilar thiophene core but different substituentsPotentially different pharmacological effects

Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate stands out due to its dual thiophene structure and carboxamide functionality, which enhance its chemical reactivity and biological activity compared to its analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.91290 g/mol

Monoisotopic Mass

344.91290 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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